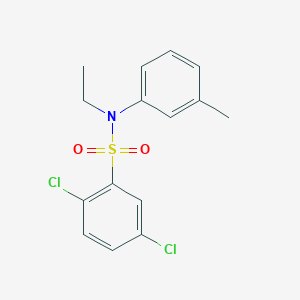![molecular formula C25H24FNO5S B281229 PENTYL 5-(4-FLUOROBENZENESULFONAMIDO)-2-METHYLNAPHTHO[1,2-B]FURAN-3-CARBOXYLATE](/img/structure/B281229.png)
PENTYL 5-(4-FLUOROBENZENESULFONAMIDO)-2-METHYLNAPHTHO[1,2-B]FURAN-3-CARBOXYLATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PENTYL 5-(4-FLUOROBENZENESULFONAMIDO)-2-METHYLNAPHTHO[1,2-B]FURAN-3-CARBOXYLATE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a naphthofuran core, a fluorophenyl group, and a sulfonylamino moiety, which contribute to its distinct chemical properties.
Métodos De Preparación
The synthesis of PENTYL 5-(4-FLUOROBENZENESULFONAMIDO)-2-METHYLNAPHTHO[1,2-B]FURAN-3-CARBOXYLATE involves multiple steps, typically starting with the preparation of the naphthofuran core. The synthetic route may include the following steps:
Formation of the naphthofuran core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the fluorophenyl group: This step often involves electrophilic aromatic substitution reactions.
Attachment of the sulfonylamino group: This can be done using sulfonylation reactions with suitable reagents.
Esterification: The final step involves esterification to introduce the pentyl ester group.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
PENTYL 5-(4-FLUOROBENZENESULFONAMIDO)-2-METHYLNAPHTHO[1,2-B]FURAN-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed from these reactions depend on the specific reaction conditions and the functional groups involved.
Aplicaciones Científicas De Investigación
PENTYL 5-(4-FLUOROBENZENESULFONAMIDO)-2-METHYLNAPHTHO[1,2-B]FURAN-3-CARBOXYLATE has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may be used in biochemical studies to investigate the interactions between small molecules and biological targets.
Industry: It can be used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of PENTYL 5-(4-FLUOROBENZENESULFONAMIDO)-2-METHYLNAPHTHO[1,2-B]FURAN-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound.
Comparación Con Compuestos Similares
When compared to similar compounds, PENTYL 5-(4-FLUOROBENZENESULFONAMIDO)-2-METHYLNAPHTHO[1,2-B]FURAN-3-CARBOXYLATE stands out due to its unique combination of a naphthofuran core, a fluorophenyl group, and a sulfonylamino moiety. Similar compounds may include:
Pentyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate: Differing by the presence of a chlorophenyl group instead of a fluorophenyl group.
Pentyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate: Differing by the presence of a bromophenyl group.
Pentyl 5-{[(4-methylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate: Differing by the presence of a methylphenyl group.
Propiedades
Fórmula molecular |
C25H24FNO5S |
|---|---|
Peso molecular |
469.5 g/mol |
Nombre IUPAC |
pentyl 5-[(4-fluorophenyl)sulfonylamino]-2-methylbenzo[g][1]benzofuran-3-carboxylate |
InChI |
InChI=1S/C25H24FNO5S/c1-3-4-7-14-31-25(28)23-16(2)32-24-20-9-6-5-8-19(20)22(15-21(23)24)27-33(29,30)18-12-10-17(26)11-13-18/h5-6,8-13,15,27H,3-4,7,14H2,1-2H3 |
Clave InChI |
UVMARTXYZXIZER-UHFFFAOYSA-N |
SMILES |
CCCCCOC(=O)C1=C(OC2=C1C=C(C3=CC=CC=C32)NS(=O)(=O)C4=CC=C(C=C4)F)C |
SMILES canónico |
CCCCCOC(=O)C1=C(OC2=C1C=C(C3=CC=CC=C32)NS(=O)(=O)C4=CC=C(C=C4)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Butyl 5,14-dioxo-5,14-dihydrobenzo[5,6]indolo[1,2-b]isoquinoline-13-carboxylate](/img/structure/B281146.png)
![Methyl 2-{[(5-tert-butyl-2,3-dimethylphenyl)sulfonyl]amino}benzoate](/img/structure/B281147.png)
![4-ethyl-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide](/img/structure/B281149.png)
![METHYL 2-METHYL-5-{N-[4-(PROPAN-2-YL)BENZENESULFONYL]CYCLOHEXANEAMIDO}-1-BENZOFURAN-3-CARBOXYLATE](/img/structure/B281151.png)
![N-(2-methoxy-5-methylphenyl)-4-[(quinolin-8-ylsulfonyl)amino]benzamide](/img/structure/B281152.png)



![1-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B281160.png)
![N-[(4-ETHYLPHENYL)SULFONYL]-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)CYCLOHEXANECARBOXAMIDE](/img/structure/B281161.png)



![N-(MESITYLSULFONYL)-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)CYCLOHEXANECARBOXAMIDE](/img/structure/B281172.png)
